molecular formula C6H5BrClNO2S B15336018 2-Bromo-3-chloro-5-(methylsulfonyl)pyridine

2-Bromo-3-chloro-5-(methylsulfonyl)pyridine

Cat. No.: B15336018
M. Wt: 270.53 g/mol
InChI Key: BNECSBFYXHTOKP-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(methylsulfonyl)pyridine is a halogenated pyridine derivative with a methylsulfonyl (-SO₂CH₃) substituent at the 5-position. This compound is characterized by its electron-deficient aromatic ring due to the electron-withdrawing effects of bromine, chlorine, and the sulfonyl group. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

2-bromo-3-chloro-5-methylsulfonylpyridine

InChI

InChI=1S/C6H5BrClNO2S/c1-12(10,11)4-2-5(8)6(7)9-3-4/h2-3H,1H3

InChI Key

BNECSBFYXHTOKP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(methylsulfonyl)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 5-(methylsulfonyl)pyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(methylsulfonyl)pyridine involves its interaction with various molecular targets. The presence of halogens and the methylsulfonyl group allows it to participate in different chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

2-Bromo-3-chloro-5-(methylthio)pyridine (C₆H₅BrClNS, MW: 238.53)
  • Key Difference : Methylthio (-SMe) vs. methylsulfonyl (-SO₂Me).
  • Impact : The thioether group is less electron-withdrawing than the sulfonyl group, leading to a less electron-deficient pyridine ring. This reduces reactivity in nucleophilic aromatic substitution but enhances stability in radical reactions. Applications may differ in drug design due to altered binding affinities .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine (C₆H₂BrClF₃N, MW: 260.44)
  • Key Difference : Trifluoromethyl (-CF₃) vs. methylsulfonyl.
  • Impact : The -CF₃ group is strongly electron-withdrawing but lacks the hydrogen-bonding capability of -SO₂Me. This compound exhibits higher lipophilicity, influencing pharmacokinetic properties like membrane permeability. It is commonly used in herbicides and fluorinated pharmaceuticals .
2-Chloro-3-bromo-5-methylpyridine (C₆H₄BrClN, MW: 205.46)
  • Key Difference : Methyl (-CH₃) vs. methylsulfonyl.
  • Impact : The methyl group is electron-donating, activating the ring toward electrophilic substitution. This contrasts sharply with the deactivating sulfonyl group, making the methyl derivative more reactive in coupling reactions but less suited for electron-deficient intermediates .

Heterocyclic Analogues

5-Bromo-2-(methylsulfonyl)pyrimidine (C₅H₅BrN₂O₂S, MW: 237.08)
  • Key Difference : Pyrimidine ring vs. pyridine.
  • Such compounds are pivotal in antiviral and anticancer drug discovery, where nitrogen-rich rings improve target specificity .

Functional Group Positional Isomers

3-Bromo-5-Methoxypyridine (C₆H₆BrNO, MW: 188.02)
  • Key Difference : Methoxy (-OMe) at position 5 vs. methylsulfonyl.
  • Impact : The methoxy group donates electrons via resonance, activating the ring for electrophilic substitution. This isomer is utilized in synthesizing fluorescent dyes and ligands for metal-catalyzed reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP*
2-Bromo-3-chloro-5-(methylsulfonyl)pyridine C₆H₄BrClNO₂S 267.53 -SO₂CH₃ 1.8
2-Bromo-3-chloro-5-(methylthio)pyridine C₆H₅BrClNS 238.53 -SMe 2.5
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 -CF₃ 3.1

*Predicted using ChemDraw.

Biological Activity

2-Bromo-3-chloro-5-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including bacterial infections and inflammatory conditions. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which facilitate the introduction of various functional groups that enhance its biological properties. The presence of bromine and chlorine atoms in the structure is significant, as halogenated compounds often exhibit enhanced reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Control
MRSA62.5Similar to Gentamicin
E. coli125Comparable
K. pneumoniae15.6More effective

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound demonstrated significant inhibition of COX-2 with an IC50 value similar to that of celecoxib, a well-known anti-inflammatory drug .

Table 2: COX Inhibition by this compound

EnzymeIC50 (µmol)Reference Drug (Celecoxib) IC50 (µmol)
COX-10.040.04
COX-20.040.04

Case Studies

A recent study explored the use of this compound in treating biofilm-related infections. The compound exhibited significant biofilm inhibition against various strains of bacteria, outperforming traditional antibiotics in some cases . This suggests its potential utility in clinical settings where biofilm formation complicates treatment.

Case Study Summary:

  • Objective: Evaluate the efficacy of this compound against biofilm-forming bacteria.
  • Findings: Demonstrated over 55% biofilm inhibition compared to control treatments.
  • Implications: Potential application in treating chronic infections associated with biofilms.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives like this compound can be attributed to their structural features. The presence of halogen substituents enhances lipophilicity and reactivity, which are crucial for their interaction with biological targets . Understanding these relationships is vital for designing more potent derivatives.

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